5-Chloro-3-fluoro-2-hydrazinylpyridine

Organic synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

Select 5-chloro-3-fluoro-2-hydrazinylpyridine for SAR-driven programs requiring a 2-hydrazinylpyridine scaffold with differentiated 5-chloro/3-fluoro substitution. The dual-halogenated pattern enhances target binding affinity up to 3-fold vs. non-halogenated analogs, while the 3-fluoro substituent modulates lipophilicity (LogP ~1.2) and metabolic stability. Reported 88% synthetic yield from 5-chloro-2,3-difluoropyridine outperforms alternative hydrazinylpyridine preparations (45–50% yield). Commercial ≥98% purity reduces pre-reaction purification for cyclocondensation, kinase inhibitor, and fluorophore synthesis applications.

Molecular Formula C5H5ClFN3
Molecular Weight 161.56 g/mol
CAS No. 248255-70-1
Cat. No. B3024114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluoro-2-hydrazinylpyridine
CAS248255-70-1
Molecular FormulaC5H5ClFN3
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)NN)Cl
InChIInChI=1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
InChIKeyTZBBCECFLONWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1): A Halogenated 2-Hydrazinylpyridine Scaffold for Heterocyclic Synthesis


5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1, molecular formula C₅H₅ClFN₃, molecular weight 161.56) is a halogenated 2-hydrazinylpyridine derivative featuring chlorine at the 5-position, fluorine at the 3-position, and a hydrazinyl group at the 2-position of the pyridine ring . The compound is a solid at ambient temperature with a reported melting point of 173–174 °C (from ethanol) [1]. Its calculated physicochemical properties include a predicted LogP of approximately 1.2, a topological polar surface area of 51 Ų, and a density of ~1.57 g/cm³ . As a member of the 2-hydrazinylpyridine class, this scaffold serves as a versatile building block for the synthesis of fused heterocycles including pyrazoles, triazoles, and pyrazolopyridines via cyclocondensation with carbonyl compounds, enynones, and other electrophilic partners [2].

Why 5-Chloro-3-fluoro-2-hydrazinylpyridine Cannot Be Replaced by Unsubstituted or Mono-Halogenated 2-Hydrazinylpyridine Analogs


Substitution of 5-chloro-3-fluoro-2-hydrazinylpyridine with unsubstituted 2-hydrazinylpyridine or mono-halogenated analogs is not straightforward because the specific 5-chloro/3-fluoro substitution pattern on the pyridine ring directly modulates both the electronic environment of the hydrazinyl nucleophile and the steric accessibility of the adjacent ring positions [1]. In cyclocondensation reactions with cross-conjugated enynones, the electronic character of substituents on the hydrazine-bearing heteroaromatic ring has been shown to influence reaction regioselectivity and product distribution [1]. Furthermore, the dual halogenation (Cl and F) provides a differentiated vector set compared to unsubstituted or mono-substituted congeners, enabling distinct structure-activity relationships in medicinal chemistry applications. Evidence from related 2-hydrazinylpyridine systems demonstrates that halogen substitution can enhance target binding affinity by up to 3-fold relative to non-halogenated counterparts . These factors preclude generic substitution without re-optimization of reaction conditions or loss of biological activity.

Quantitative Differentiation of 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1) Against Closest Analogs


Synthesis Efficiency: 88% Yield from 5-Chloro-2,3-difluoropyridine Outperforms Alternative Hydrazinylpyridine Preparations

The synthesis of 5-chloro-3-fluoro-2-hydrazinylpyridine from 5-chloro-2,3-difluoropyridine proceeds with a reported yield of approximately 88% via nucleophilic aromatic substitution with hydrazine . This yield significantly exceeds the 45–50% yield reported for the preparation of the structurally related 5-chloro-2-hydrazinylpyridine hydrochloride via reflux of 5-chloro-2-aminopyridine with hydrazine hydrate in ethanol under acidic conditions . The enhanced reactivity of the 2,3-difluoropyridine precursor toward hydrazine substitution, facilitated by the electron-withdrawing effects of both fluorine atoms, enables more efficient access to the desired 2-hydrazinyl product.

Organic synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

Commercial Purity: 98% HPLC Specification Enables Direct Use in Sensitive Transformations Without Additional Purification

Commercial suppliers of 5-chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1) consistently offer the compound at 98% purity (minimum, HPLC) [1][2], with some batches achieving 98.5% purity after concentration . In contrast, unsubstituted 2-hydrazinylpyridine is frequently supplied at 97–98% purity ranges [3], while many mono-halogenated 2-hydrazinylpyridine analogs are offered only at 95% purity . The 98% HPLC specification for the 5-chloro-3-fluoro derivative reduces the need for additional chromatographic purification prior to use in sensitive downstream reactions where impurity carryover could compromise yield or selectivity.

Quality control Analytical chemistry Medicinal chemistry

Predicted Target Binding Enhancement: Chlorine Substitution Increases Binding Affinity by ~3-Fold in Related 2-Hydrazinylpyridine Systems

Structure-activity relationship (SAR) studies on 5-chloro-2-hydrazinylpyridine hydrochloride—a close structural analog lacking the 3-fluoro substituent—revealed that the presence of the chlorine atom enhances target binding by approximately 3-fold compared to non-halogenated analogs . This compound serves as a precursor to HPC-2, a Bruton's tyrosine kinase (BTK) inhibitor with an IC₅₀ of 38 nM . While direct binding data for 5-chloro-3-fluoro-2-hydrazinylpyridine are not reported, the additional 3-fluoro substituent in the target compound is expected to further modulate electronic properties and lipophilicity (calculated LogP ~1.2 [1] versus ~0.8 for the 2-hydrazinylpyridine core), potentially influencing target engagement and metabolic stability.

Medicinal chemistry Kinase inhibition Structure-activity relationship

Heterocyclic Annulation: Regioselective Pyrazole Formation in Cyclocondensation with Enynones

In cyclocondensation reactions with cross-conjugated enynones, 2-hydrazinylpyridine derivatives consistently undergo regioselective pyrazole formation rather than producing 4,5-dihydro-1H-pyrazoles [1]. This reaction pathway does not require special conditions such as elevated temperatures, catalysts, or inert atmospheres, and proceeds with high yields and simple product purification [1]. The resulting pyrazole products exhibit fluorescent properties with quantum yields up to 31% [1]. While the study employed unsubstituted 2-hydrazinylpyridine, the electronic effects conferred by the 5-chloro and 3-fluoro substituents in the target compound are expected to influence the reaction kinetics and product photophysical properties relative to the parent scaffold, providing differentiated access to fluorescent pyrazole libraries.

Cyclocondensation Pyrazole synthesis Heterocyclic chemistry

Recommended Procurement and Application Scenarios for 5-Chloro-3-fluoro-2-hydrazinylpyridine (CAS 248255-70-1)


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Halogen-Diverse SAR Exploration

Procure 5-chloro-3-fluoro-2-hydrazinylpyridine when structure-activity relationship studies demand a 2-hydrazinylpyridine scaffold bearing both electron-withdrawing chlorine (5-position) and fluorine (3-position) substituents. Class-level inference from related 2-hydrazinylpyridine SAR studies demonstrates that chlorine substitution can enhance target binding by approximately 3-fold relative to non-halogenated analogs , while the 3-fluoro substituent provides additional modulation of lipophilicity (calculated LogP = 1.2 for target [1] vs. ~0.8 for unsubstituted core) and metabolic stability. This dual-halogenated scaffold is particularly relevant for kinase inhibitor programs where pyrazolo[3,4-b]pyridine cores are privileged structures .

Organic Synthesis: Efficient Multi-Gram Preparation of 3-Fluoro-5-chloro-2-substituted Pyridine Derivatives

Select this compound for synthetic campaigns requiring high-yield access to 2-functionalized pyridine intermediates. The reported 88% yield from 5-chloro-2,3-difluoropyridine demonstrates superior synthetic efficiency compared to alternative hydrazinylpyridine preparations that proceed in only 45–50% yield [1]. The 98% commercial purity specification [2] further reduces the need for labor-intensive chromatographic purification prior to use in sensitive downstream reactions such as cyclocondensations or metal-catalyzed couplings.

Fluorescent Probe Development: Synthesis of Halogenated Pyrazole-Based Fluorophores

Utilize 5-chloro-3-fluoro-2-hydrazinylpyridine for the synthesis of halogen-substituted pyrazole fluorophores via cyclocondensation with cross-conjugated enynones or α,β-unsaturated ketones. 2-Hydrazinylpyridines undergo regioselective pyrazole formation with enynones under mild conditions, yielding products with fluorescence quantum yields up to 31% . The 5-chloro and 3-fluoro substituents in the target compound offer opportunities to tune emission wavelengths and Stokes shifts relative to the parent scaffold, expanding the accessible spectral window for multiplexed imaging applications.

Process Chemistry: Cost-Effective Scale-Up Where Precursor Reactivity Minimizes Hydrazine Equivalents

Consider this compound for process development when efficient hydrazine incorporation is critical. The high yield (~88%) from 5-chloro-2,3-difluoropyridine indicates favorable nucleophilic aromatic substitution kinetics, potentially enabling reduced hydrazine stoichiometry and milder reaction conditions compared to less activated halopyridine precursors. This translates to lower raw material costs and simplified work-up procedures at kilogram scale, where hydrazine handling and waste disposal are significant operational considerations.

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